molecular formula C25H23N5O B15119589 2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine

2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine

Cat. No.: B15119589
M. Wt: 409.5 g/mol
InChI Key: RYXHSLCWTNBTJY-UHFFFAOYSA-N
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Description

2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidine ring, and pyridine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents would be tailored to minimize environmental impact and ensure safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a ligand in binding assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it might inhibit an enzyme’s activity or modulate a receptor’s signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H23N5O

Molecular Weight

409.5 g/mol

IUPAC Name

(5-methylpyridin-3-yl)-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C25H23N5O/c1-17-12-22(15-27-14-17)25(31)30-10-6-19(7-11-30)23-3-2-20-13-21(16-28-24(20)29-23)18-4-8-26-9-5-18/h2-5,8-9,12-16,19H,6-7,10-11H2,1H3

InChI Key

RYXHSLCWTNBTJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)C5=CC=NC=C5

Origin of Product

United States

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